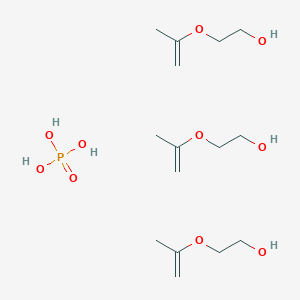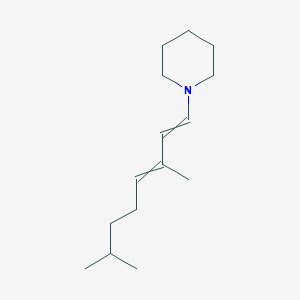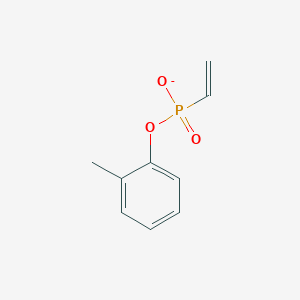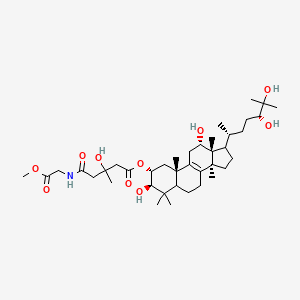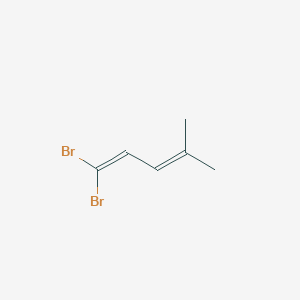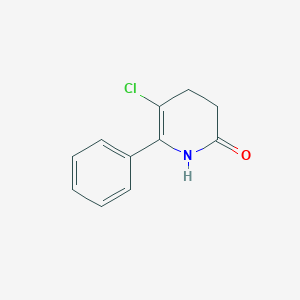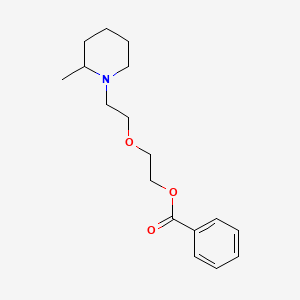
3-(2,4-Dimethoxybenzoyl)-2,2,3-trimethylcyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dimethoxybenzoyl)-2,2,3-trimethylcyclopentane-1-carboxylic acid is an organic compound with a complex structure that includes a benzoyl group substituted with two methoxy groups and a cyclopentane ring with three methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethoxybenzoyl)-2,2,3-trimethylcyclopentane-1-carboxylic acid typically involves multiple steps. One common method includes the reaction of 2,4-dimethoxybenzoic acid with thionyl chloride to form 2,4-dimethoxybenzoyl chloride . This intermediate is then reacted with a suitable cyclopentane derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as solvent selection, temperature control, and the use of catalysts are crucial in scaling up the synthesis process. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,4-Dimethoxybenzoyl)-2,2,3-trimethylcyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
3-(2,4-Dimethoxybenzoyl)-2,2,3-trimethylcyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 3-(2,4-Dimethoxybenzoyl)-2,2,3-trimethylcyclopentane-1-carboxylic acid exerts its effects depends on its interaction with molecular targets. The benzoyl group and methoxy substituents can interact with enzymes or receptors, influencing biological pathways. Detailed studies on its binding affinity and activity are necessary to elucidate its precise mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethoxybenzoic acid: A simpler analog with similar functional groups but lacking the cyclopentane ring.
2-(2,4-Dimethoxybenzoyl)furan-3-carboxylic acid: Another compound with a benzoyl group and methoxy substituents but with a furan ring instead of a cyclopentane ring.
Uniqueness
3-(2,4-Dimethoxybenzoyl)-2,2,3-trimethylcyclopentane-1-carboxylic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications and research.
Propriétés
Numéro CAS |
63139-01-5 |
|---|---|
Formule moléculaire |
C18H24O5 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
3-(2,4-dimethoxybenzoyl)-2,2,3-trimethylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C18H24O5/c1-17(2)13(16(20)21)8-9-18(17,3)15(19)12-7-6-11(22-4)10-14(12)23-5/h6-7,10,13H,8-9H2,1-5H3,(H,20,21) |
Clé InChI |
SLBBETLGQKQVQT-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(CCC1(C)C(=O)C2=C(C=C(C=C2)OC)OC)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


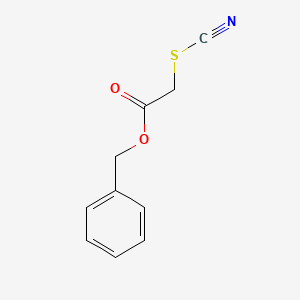
![[6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]acetic acid](/img/structure/B14504306.png)
